Aplindore fumarate Aplindore fumarate Aplindore Fumarate is a dopamine receptor agonist used in the therapeutic treatment of Parkinson Disease.
Brand Name: Vulcanchem
CAS No.: 189681-71-8
VCID: VC0519135
InChI: InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
SMILES: C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Molecular Formula: C22H22N2O7
Molecular Weight: 426.4 g/mol

Aplindore fumarate

CAS No.: 189681-71-8

Cat. No.: VC0519135

Molecular Formula: C22H22N2O7

Molecular Weight: 426.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aplindore fumarate - 189681-71-8

Specification

CAS No. 189681-71-8
Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
IUPAC Name (2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Standard InChI Key GELJVTSEGKGLDF-QDSMGTAFSA-N
Isomeric SMILES C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
SMILES C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Canonical SMILES C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

Aplindore fumarate is the fumarate salt of aplindore, a benzylamino-methyl-substituted tetrahydrodioxinoindolone derivative. The parent compound, aplindore (C₁₈H₁₈N₂O₃), has a molecular weight of 310.35 g/mol, while the fumarate salt form increases the molecular weight to 426.4 g/mol . The fumarate component (C₄H₄O₄) enhances solubility and stability, critical for pharmaceutical formulation.

The stereochemistry of aplindore is defined by its (2S)-configuration, which influences its binding affinity to dopamine receptors . The compound’s structure includes a dioxinoindolone core linked to a benzylamine group, contributing to its partial agonist activity at D2 receptors .

Table 1: Key Chemical Properties of Aplindore Fumarate

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₂O₇
Molecular Weight426.4 g/mol
Parent Compound (CID)158784 (Aplindore)
Salt Form (CID)6440763 (Aplindore Fumarate)
Rotatable Bonds6
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

Physicochemical Characteristics

Aplindore fumarate complies with Lipinski’s Rule of Five (#Ro5 violations: 0), indicating favorable oral bioavailability . Its calculated ALogP (2.11) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (59.59 Ų) further supports its potential to cross the blood-brain barrier, a requisite for central nervous system (CNS) targets .

Pharmacological Mechanism

Dopamine D2 Receptor Partial Agonism

Aplindore fumarate exerts its primary therapeutic effects through partial agonism at dopamine D2 receptors . Unlike full agonists, partial agonists stabilize receptor activity at submaximal levels, offering a theoretical advantage in maintaining dopaminergic tone without overstimulation. This mechanism is particularly relevant in Parkinson’s disease, where fluctuating dopamine levels contribute to motor complications .

Selectivity and Off-Target Effects

While selective for D2 receptors over D1, D3, and D4 subtypes, aplindore’s binding profile shows minor affinity for serotonin and adrenergic receptors . This selectivity reduces the risk of side effects associated with broader receptor activation, such as orthostatic hypotension or sedation. Preclinical studies suggest its partial agonism may also mitigate dopamine supersensitivity, a concern with long-term levodopa use .

Clinical Development and Trials

Phase II Trial in Parkinson’s Disease

The APLIED trial (NCT identifier unavailable) evaluated aplindore MR (modified-release) in early-stage Parkinson’s disease patients. This randomized, double-blind, placebo-controlled study tested doses of 1, 3, and 6 mg twice daily .

Table 2: APLIED Trial Overview

ParameterDetailSource
PhaseII
DesignRandomized, Double-Blind, Placebo-Controlled
Doses1 mg, 3 mg, 6 mg BID
Primary EndpointChange in UPDRS-III (Motor Score)
StatusDiscontinued (August 2009)

The trial was discontinued due to undisclosed efficacy or safety concerns, though no severe adverse events were publicly reported . Discontinuation coincided with Neurogen’s acquisition by Ligand Pharmaceuticals in December 2009, suggesting strategic portfolio prioritization .

Exploration in Restless Legs Syndrome

Current Status and Developmental Challenges

Corporate Strategy and Partnerships

Following Neurogen’s acquisition, Ligand Pharmaceuticals retained aplindore’s rights but excluded it from public portfolio listings . This omission may reflect partnerships with GlaxoSmithKline (GSK), which markets competing D2/D3 agonists (e.g., ropinirole) . Avoiding internal competition with GSK’s blockbusters likely influenced aplindore’s deprioritization.

Intellectual Property and Patent Landscape

Aplindore’s patent expiry (estimated 2020–2025) and lack of recent filings suggest diminished commercial interest . No generic formulations have emerged, possibly due to limited market incentives for a discontinued candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator